molecular formula C11H15ClN2O B5725123 4-chloro-N-[2-(dimethylamino)ethyl]benzamide

4-chloro-N-[2-(dimethylamino)ethyl]benzamide

Cat. No. B5725123
M. Wt: 226.70 g/mol
InChI Key: YPAZEFDOSYTWDJ-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(dimethylamino)ethyl]benzamide, also known as CDEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of benzamides and has been synthesized using different methods, including the reaction of 4-chlorobenzoyl chloride with N,N-dimethylethanolamine.

Scientific Research Applications

Ultrasound Assisted Synthesis in Anti-Tubercular Applications

A series of novel derivatives, including 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide, were synthesized using ultrasonication, a green chemistry tool. These compounds were evaluated for their in vitro anti-tubercular activity against Mycobacterium tuberculosis, with promising activity demonstrated. The synthesized compounds were non-cytotoxic against the human cancer cell line HeLa, suggesting their potential as lead compounds in anti-tubercular drug discovery (Nimbalkar et al., 2018).

Chemical Transformations and Anticandidal Activity

The lithiation of 2-(4-chloro-2-pyridyl)benzamide derivatives demonstrated specific chemical transformations, leading to the creation of compounds with potential anticandidal activity. This study highlights the chemical versatility of benzamide derivatives in synthesizing pharmacologically relevant compounds (Rebstock et al., 2004).

Development of Nonsteroidal Anti-inflammatory Drugs

The synthesis of four compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, coupled with 3- or 4-(N,N-dimethylamino)benzoic acid, led to the development of nonsteroidal anti-inflammatory drugs. Some of these compounds showed significant anti-inflammatory activity, illustrating the potential of benzamide derivatives in creating new therapeutic agents (Lynch et al., 2006).

Antitumor Agent Development

A study on the derivatives of the antitumor agent N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide showed varying levels of antitumor activity. This research emphasizes the importance of the position and nature of substituents in benzamide derivatives for enhancing antitumor activity (Rewcastle et al., 1986).

Electrophilic Cyclization in Chemical Synthesis

The electrophilic cyclization of N,N-diethyl 4-N,N-(dimethylamino)-2-(3-N,N-dimethyldimethylaminophenylchalcogeno)benzamides with phosphorus oxychloride yielded high-yield derivatives. This study showcases the potential of benzamide derivatives in complex chemical syntheses (Valle et al., 2005).

properties

IUPAC Name

4-chloro-N-[2-(dimethylamino)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c1-14(2)8-7-13-11(15)9-3-5-10(12)6-4-9/h3-6H,7-8H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPAZEFDOSYTWDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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